
(4-Chloro-2,6-difluorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2,6-difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11ClF2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane typically involves the reaction of (4-Chloro-2,6-difluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sensitive organosilicon compound. The general reaction scheme is as follows:
(4−Chloro−2,6−difluorophenyl)MgBr+(CH3)3SiCl→(4−Chloro−2,6−difluorophenyl)Si(CH3)3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the para position undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by the electron-withdrawing effects of fluorine atoms, which activate the aromatic ring toward nucleophilic attack.
Example Reaction:
Reaction with sodium methoxide (NaOMe) in tetrahydrofuran (THF) yields (4-methoxy-2,6-difluorophenyl)trimethylsilane. The trimethylsilyl group enhances stability during the reaction by donating electron density through σ–π conjugation.
Mechanism:
-
Deprotonation of the nucleophile (e.g., methoxide).
-
Attack on the electrophilic carbon adjacent to chlorine, forming a Meisenheimer complex.
-
Elimination of chloride to restore aromaticity.
Friedel-Crafts Alkylation/Acylation
The compound participates in Friedel-Crafts reactions as an electrophilic aromatic substitution (EAS) substrate. The trimethylsilyl group acts as a weakly directing group, while fluorine atoms deactivate the ring, limiting reactivity to strongly activating electrophiles.
Example Reaction:
In dichloromethane (DCM) with AlCl₃ as a catalyst, alkylation with tert-butyl chloride occurs preferentially at the meta position relative to the silyl group.
Key Factors:
-
Solvent: Polar aprotic solvents (e.g., DCM) optimize electrophile generation.
-
Temperature: Reactions typically proceed at 0–25°C to minimize side products.
Cross-Coupling Reactions
The chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.
Example Protocol:
Component | Details |
---|---|
Catalyst | Pd(PPh₃)₄ (1 mol%) |
Base | K₂CO₃ |
Solvent | Dioxane/H₂O (3:1) |
Reaction Time | 12–24 hours at 80°C |
Product | Biaryl derivatives with retained silyl group |
Silyl Group Functionalization
The trimethylsilyl moiety can be cleaved under mild acidic or basic conditions, enabling downstream modifications.
Cleavage Conditions:
-
Acidic: HCl (1M) in THF at 25°C removes the silyl group, yielding 4-chloro-2,6-difluorophenol.
-
Basic: Tetrabutylammonium fluoride (TBAF) in THF quantitatively cleaves the Si–C bond at 0°C.
Applications:
-
Generation of phenolic intermediates for pharmaceutical synthesis.
-
Surface functionalization in material science.
Halogen Exchange Reactions
Fluorine atoms can be replaced via halogen-exchange processes under radical or ionic conditions.
Notable Example:
Reaction with KF in the presence of Cu(I) catalysts at 120°C replaces chlorine with fluorine, forming (2,4,6-trifluorophenyl)trimethylsilane. This reaction is critical for accessing perfluorinated aromatic systems.
Stability and Side Reactions
-
Hydrolysis: The silyl group is stable to aqueous bases but hydrolyzes slowly in acidic media.
-
Thermal Decomposition: Above 200°C, desilylation and defluorination occur, forming charred residues.
Research Implications
The compound’s versatility is leveraged in:
-
Medicinal Chemistry: Synthesis of fluorinated drug candidates with enhanced bioavailability.
-
Materials Science: Development of silicone-based polymers with tailored electronic properties.
Reaction pathways are continually optimized for scalability and selectivity, as evidenced by industrial patents . Future studies aim to explore photocatalytic applications and asymmetric functionalization.
Scientific Research Applications
(4-Chloro-2,6-difluorophenyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which (4-Chloro-2,6-difluorophenyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. Additionally, the phenyl ring’s substituents (chlorine and fluorine) can influence the compound’s reactivity and interactions with other molecules through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)trimethylsilane
- (2,6-Difluorophenyl)trimethylsilane
- (4-Bromo-2,6-difluorophenyl)trimethylsilane
Uniqueness
(4-Chloro-2,6-difluorophenyl)trimethylsilane is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and fluorine) can significantly influence the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Biological Activity
(4-Chloro-2,6-difluorophenyl)trimethylsilane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an orexin receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications.
Overview of Orexin Receptors
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors involved in regulating various physiological processes, including sleep-wake cycles, appetite control, and energy homeostasis. The orexin system has been implicated in several pathologies, including insomnia, obesity, and neurodegenerative diseases such as Alzheimer's disease. Antagonists of orexin receptors have shown promise in addressing these conditions by modulating the orexin signaling pathway .
Pharmacological Properties
The compound this compound has been identified as a novel orexin receptor antagonist. Research indicates that it may be effective in treating disorders linked to orexin dysfunction:
- Sleep Disorders : Clinical studies have demonstrated that orexin receptor antagonists can promote sleep and improve sleep efficiency in patients with insomnia. For example, MK-6096, a related compound, has shown efficacy in increasing sleep duration and reducing wakefulness after sleep onset .
- Appetite Regulation : Orexin peptides stimulate food consumption; thus, antagonists like this compound may reduce food intake and assist in weight management strategies .
- Neurodegenerative Diseases : Evidence suggests that orexin receptor antagonism may reduce beta-amyloid levels associated with Alzheimer's disease. This indicates potential therapeutic applications for cognitive dysfunctions related to neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Fluorination Effects : The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and receptor binding affinity. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
- Trimethylsilane Group : The trimethylsilane moiety contributes to the compound's stability and solubility in organic solvents, facilitating its application in biological assays.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Efficacy in Animal Models : In preclinical studies involving rodent models of insomnia and anxiety, compounds similar to this compound demonstrated significant reductions in wakefulness and anxiety-like behaviors .
Study Model Dose (mg/kg) Effect 1 Rodent Insomnia 10 Reduced wakefulness 2 Anxiety Model 5 Decreased anxiety-like behavior - Cytotoxicity Assessments : Evaluations using MTT assays on various cancer cell lines indicated that derivatives of this compound exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C9H11ClF2Si |
---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
(4-chloro-2,6-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11ClF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
InChI Key |
ZYXXBQAFWNPMGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.